

An In-Depth Technical Guide to the Chemical Properties of Dcreatine Malate

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Compound of Interest

Compound Name: *Dcreatine malate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dcreatine malate is a chemical compound composed of two creatine molecules ionically bonded to one molecule of malic acid.[1] This guide provides a comprehensive overview of its chemical properties, drawing on available data for creatine and its various salt forms to extrapolate the characteristics of **dcreatine malate** where specific data is not publicly available. The document covers the synthesis, solubility, stability, and spectroscopic properties of **dcreatine malate**, alongside detailed experimental protocols and diagrams of relevant biochemical pathways to support further research and development.

Introduction

Creatine is a widely studied organic acid known for its role in cellular energy metabolism, particularly in muscle and brain tissue.[2] In its most common supplemental form, creatine monohydrate, it has demonstrated efficacy in enhancing athletic performance and has potential therapeutic applications. However, creatine monohydrate exhibits relatively low aqueous solubility, which can present challenges in formulation.[3][4] To address this, various creatine salts have been developed, including **dcreatine malate**, with the aim of improving solubility and potentially altering pharmacokinetic profiles.[5] This guide focuses on the core chemical properties of **dcreatine malate** to provide a technical foundation for researchers and drug development professionals.

Chemical Structure and Synthesis

Dicreatine malate is formed by the ionic association of two molecules of creatine with one molecule of malic acid.^[1] The chemical structure is presented below.

Chemical Formula: $C_{12}H_{24}N_6O_9$ ^[1] Molecular Weight: 396.35 g/mol ^[1] IUPAC Name: bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxybutanedioic acid^[1] CAS Number: 686351-75-7^[1]

Synthesis of Dicreatine Malate

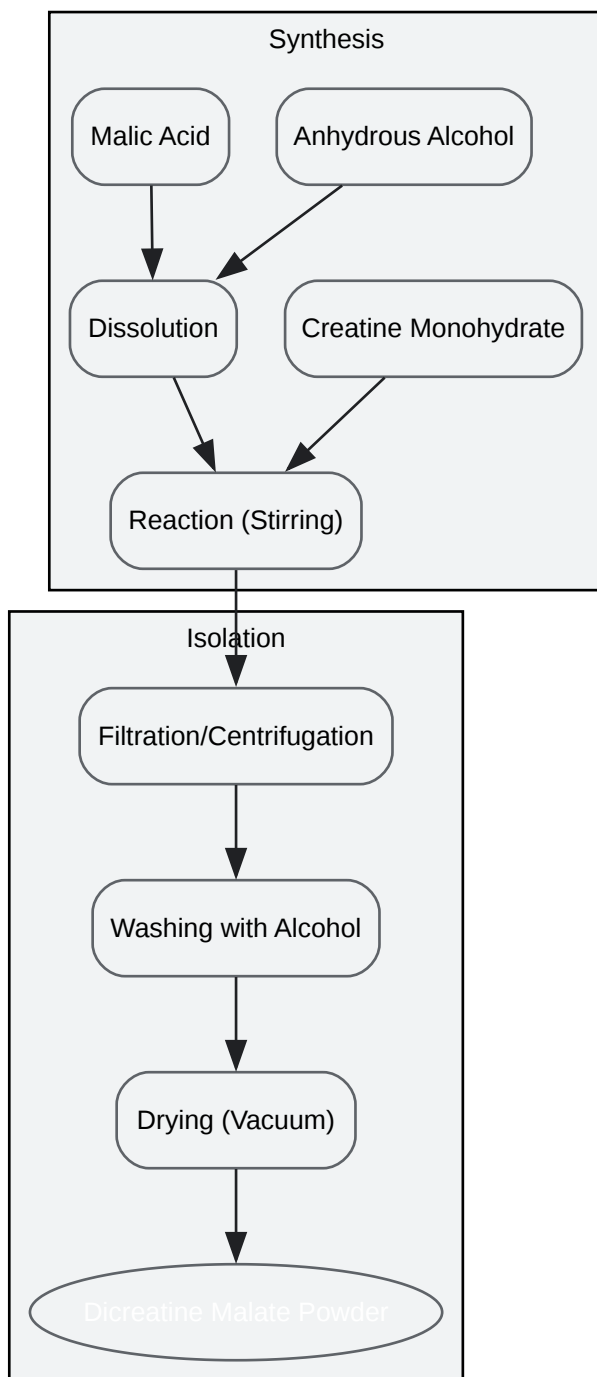
A common method for the synthesis of **dicreatine malate** involves the reaction of creatine monohydrate with malic acid in a suitable solvent, typically an alcohol, to facilitate the salt formation.^{[6][7]}

Experimental Protocol: Laboratory-Scale Synthesis of **Dicreatine Malate**

This protocol is adapted from patented manufacturing processes.^{[6][7]}

- **Dissolution of Malic Acid:** In a clean reactor vessel, dissolve a predetermined amount of malic acid in an anhydrous alcohol, such as methanol or ethanol, with stirring to form a clear solution.
- **Reaction with Creatine:** To the malic acid solution, gradually add creatine monohydrate in a molar ratio of approximately 2:1 (creatine:malic acid).
- **Reaction Period:** Continue stirring the mixture at a controlled temperature (e.g., below 25°C) for a sufficient period (e.g., 4 hours) to allow for the complete reaction and formation of **dicreatine malate**.
- **Isolation of Product:** The resulting solid **dicreatine malate** can be isolated from the reaction mixture by filtration or centrifugation.
- **Washing and Drying:** Wash the isolated product with a small amount of the anhydrous alcohol solvent to remove any unreacted starting materials. Dry the final product under vacuum at a controlled temperature (e.g., 50-60°C) to yield a white crystalline powder.^[7]

The workflow for the synthesis and isolation of **dicreatine malate** is illustrated in the diagram below.



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Fig. 1: Synthesis and Isolation Workflow for **Dicreatine Malate**.

Physicochemical Properties

Solubility

Dicreatine malate is reported to be more soluble in water than creatine monohydrate.[5] This enhanced solubility is attributed to the presence of the highly polar malic acid moiety and the formation of a salt, which can lead to a decrease in the pH of the solution.[8] While specific quantitative solubility data for **dicreatine malate** is not readily available in the scientific literature, a comparative summary of the solubility of creatine and other creatine salts is provided in the table below.

Compound	Temperature (°C)	Solubility (g/L)	Reference
Creatine	4	6	[8]
Creatine	20	14	[8]
Creatine	50	34	[8]
Creatine Monohydrate	20	14	[8]
Tricreatine Citrate	20	29	[8]
Creatine Pyruvate	20	54	[8]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the aqueous solubility of creatine compounds.[3]

- **Sample Preparation:** Add an excess amount of the test compound (e.g., **dicreatine malate**) to a known volume of deionized water in a sealed flask.
- **Equilibration:** Place the flask in a thermostatically controlled shaker bath at a specified temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
- **Sample Clarification:** After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and centrifuge to remove any undissolved solids. Filter the clarified supernatant through a 0.22 µm syringe filter.

- Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
- Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.

Stability

The stability of creatine in aqueous solution is highly dependent on pH and temperature.[8] Creatine degrades to its inactive form, creatinine, through an intramolecular cyclization reaction. This degradation is accelerated in acidic conditions (pH 3-6) and at higher temperatures.[8] Since **dicreatine malate** is a salt of a weak base (creatine) and a dicarboxylic acid (malic acid), it is expected to form a slightly acidic solution, which may influence its stability. However, specific degradation kinetics for **dicreatine malate** have not been reported. It is hypothesized that the pH-lowering effect of the malate salt might reduce the stability of creatine in solution compared to creatine monohydrate in a neutral environment.[9]

pH	Creatine Degradation at 25°C after 3 days	Reference
7.5	Relatively Stable	[8]
6.5	Relatively Stable	[8]
5.5	4%	[8]
4.5	12%	[8]
3.5	21%	[8]

Experimental Protocol: Stability Testing in Aqueous Solution

This protocol outlines a method for assessing the stability of creatine compounds in solution.

- Solution Preparation: Prepare a solution of the test compound (e.g., **dicreatine malate**) of known concentration in a buffered aqueous solution at a specific pH.
- Incubation: Store the solution in a sealed container at a controlled temperature (e.g., 25°C or 40°C).

- Sampling: At predetermined time intervals, withdraw aliquots of the solution.
- Analysis: Analyze the samples using a validated HPLC-UV method to determine the concentrations of the parent compound and its degradation product (creatinine).
- Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and quality control of chemical compounds. While specific spectroscopic data for **dicreatine malate** is not available in the public domain, this section outlines the expected spectral characteristics based on the structures of creatine and malic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **dicreatine malate** is expected to show signals corresponding to the protons of both creatine and malic acid. Key expected signals include a singlet for the N-methyl protons of creatine, a singlet for the methylene protons adjacent to the carboxylic acid in creatine, and signals for the methine and methylene protons of malic acid.
- ^{13}C NMR: The carbon-13 NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acids in both creatine and malic acid, the guanidinium carbon of creatine, and the aliphatic carbons of both molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **dicreatine malate** is expected to exhibit characteristic absorption bands for the functional groups present in both creatine and malic acid. These would include:

- Broad O-H stretching vibrations from the carboxylic acid and hydroxyl groups.
- N-H stretching vibrations from the guanidinium group of creatine.
- Strong C=O stretching vibrations from the carboxylic acid groups.

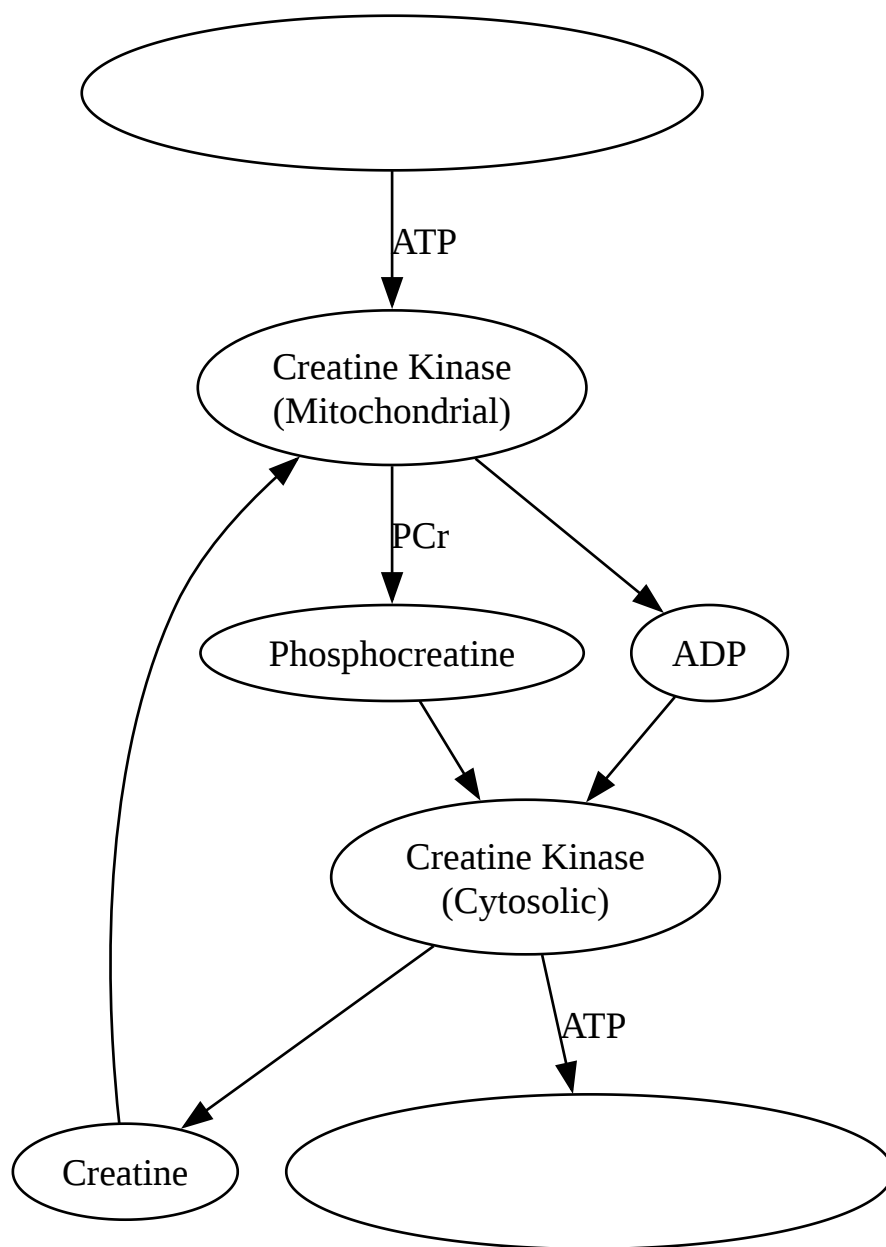
- C-N stretching vibrations.
- C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **dicreatine malate**. Under electrospray ionization (ESI), the mass spectrum would likely show peaks corresponding to the protonated creatine molecule and the deprotonated malic acid molecule, as well as an ion corresponding to the intact **dicreatine malate** complex.

Relevant Signaling Pathways

Creatine Kinase/Phosphocreatine System



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Fig. 3: The Role of Malate in the Krebs Cycle.

Analytical Methodologies

Experimental Protocol: HPLC-UV Quantification of **Dicreatine Malate**

This protocol is a general method that can be adapted and validated for the specific quantification of **dicreatine malate**.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
- Mobile Phase: A buffered aqueous solution, for example, 0.045 M ammonium sulfate in water, is a common mobile phase for creatine analysis. The pH may need to be optimized for the separation of creatine and malic acid.
- Detection: UV detection at a wavelength of approximately 205-210 nm is suitable for the analysis of creatine.
- Standard Preparation: Prepare a series of standard solutions of **dicreatine malate** of known concentrations in the mobile phase.
- Sample Preparation: Dissolve the sample containing **dicreatine malate** in the mobile phase, filter through a 0.22 μm filter, and dilute as necessary to fall within the linear range of the standard curve.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the standard solutions. Determine the concentration of **dicreatine malate** in the sample by comparing its peak area to the calibration curve.

Conclusion

Dicreatine malate is a creatine salt with enhanced aqueous solubility compared to creatine monohydrate. While this property may be advantageous for formulation, a comprehensive understanding of its chemical properties is still developing. This guide has synthesized the available information on its synthesis, solubility, and stability, drawing parallels from data on creatine and its other salts. The provided experimental protocols and pathway diagrams offer a framework for future research into the specific characteristics and applications of **dicreatine malate**. Further studies are warranted to generate quantitative data on its solubility and stability and to obtain detailed spectroscopic information for this compound.

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